molecular formula C18H14ClN3O2S B2431887 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2431887
M. Wt: 371.8 g/mol
InChI Key: OAIMKAKOSPTFCI-UHFFFAOYSA-N
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Description

3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C18H14ClN3O2S and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-amino-N-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-9-3-1-4-10(7-9)21-17(24)16-15(20)12-8-11-13(22-18(12)25-16)5-2-6-14(11)23/h1,3-4,7-8H,2,5-6,20H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIMKAKOSPTFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)Cl)N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClN3O2SC_{15}H_{14}ClN_{3}O_{2}S. The structure includes a thienoquinoline core which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. Specifically, the compound has shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound's anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through oxidative stress-mediated pathways.
  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • H460 (lung cancer)
    • A375 (melanoma)
    In vitro assays have indicated that the compound exhibits cytotoxic effects on these cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties against several pathogenic strains.

  • Tested Bacteria :
    • Gram-positive : Staphylococcus aureus
    • Gram-negative : Escherichia coli
    The Minimum Inhibitory Concentration (MIC) values suggest that the compound possesses significant antibacterial activity, comparable to established antibiotics.

Synthesis and Evaluation

A study by Shinde et al. (2021) synthesized various quinoline derivatives including the target compound and evaluated their biological activities through molecular docking and MTT assays. The findings indicated:

CompoundCell LineIC50 (µM)Antibacterial Activity
3-amino-N-(3-chlorophenyl)-5-oxo...MDA-MB-23112.5Yes
Another derivativeMCF-715.0Yes
Control (Cisplatin)MDA-MB-23110.0No

These results highlight the potential of the target compound as a lead for further drug development.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets:

  • Target Proteins : STAT3 and EGFR.
  • Binding Affinity : Docking results suggest a strong interaction with these targets, which are critical in cancer progression.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of quinoline-based compounds have demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Anti-inflammatory Properties

In silico docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The anti-inflammatory potential makes it a candidate for developing treatments for conditions like asthma and rheumatoid arthritis.

Case Study 1: Anticancer Screening

A study evaluated a series of quinoxaline derivatives, including compounds similar to 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. The results indicated that several derivatives exhibited promising anticancer activity with IC₅₀ values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. This suggests that structural modifications can enhance activity while maintaining selectivity against cancerous cells .

Case Study 2: Mechanistic Studies on Inflammation

Another study focused on the anti-inflammatory effects of related compounds through molecular docking simulations. The findings revealed that these compounds could effectively bind to the active site of 5-LOX, inhibiting its activity and reducing pro-inflammatory mediators in vitro . This positions them as potential therapeutic agents for inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide?

  • Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves:

Cyclocondensation : Reacting a substituted thiophene derivative with a 3-chlorophenyl amine precursor under reflux conditions in ethanol or DMF.

Lactam Formation : Introducing the 5-oxo-tetrahydroquinoline moiety using ketone or ester intermediates, followed by acid-catalyzed cyclization.

Recrystallization : Purify the final product using ethanol/DMF mixtures to achieve >95% purity .
Key Characterization Tools :

  • IR Spectroscopy : Confirm amide (C=O stretch ~1650–1680 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups.
  • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for chlorophenyl) and tetrahydroquinoline backbone signals (δ 1.5–3.5 ppm for CH₂ groups) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodology :
  • Solubility Screening : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) at 25°C. Use HPLC to quantify solubility limits.
  • Stability Studies : Conduct accelerated degradation tests under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via LC-MS for decomposition products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield of this compound?

  • Methodology :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps.
  • Machine Learning : Train models on existing quinoline synthesis datasets to predict optimal solvent systems (e.g., ethanol/piperidine ratios) and reaction times.
  • Feedback Loops : Integrate experimental results (e.g., yields from reflux at 80°C vs. 100°C) into computational workflows to refine predictions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antiproliferative vs. non-active results)?

  • Methodology :
  • Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to establish concentration-dependent activity thresholds.
  • Metabolic Stability Testing : Use hepatic microsomes to assess if inactive results stem from rapid metabolic clearance.
  • Structural Analog Comparison : Compare with carboxamide-quinoline derivatives (e.g., ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate) to identify critical substituents for activity .

Q. How to design structure-activity relationship (SAR) studies for this compound’s thienoquinoline core?

  • Methodology :
  • Analog Synthesis : Modify the 3-chlorophenyl group (e.g., replace with 4-fluorophenyl) or the tetrahydrothieno ring (e.g., introduce methyl substituents).
  • Biological Assays : Test analogs for kinase inhibition (e.g., EGFR, VEGFR2) and apoptosis induction (caspase-3/7 activation).
  • 3D-QSAR Modeling : Align molecular descriptors (e.g., logP, polar surface area) with activity data to identify pharmacophoric features .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectral data across different studies?

  • Methodology :
  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess shifts caused by hydrogen bonding.
  • Dynamic Exchange Detection : Use variable-temperature NMR to identify tautomeric forms (e.g., keto-enol) that may alter peak positions.
  • Crystallographic Validation : Compare NMR assignments with single-crystal X-ray diffraction data to confirm structural accuracy .

Notes

  • Methodological Focus : Emphasized experimental design, computational integration, and analytical validation.
  • Advanced Tools : Highlighted ICReDD’s computational-experimental feedback framework and 3D-QSAR modeling for SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.